molecular formula C19H22ClN B15062330 N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride CAS No. 213182-98-0

N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride

Cat. No.: B15062330
CAS No.: 213182-98-0
M. Wt: 299.8 g/mol
InChI Key: FQRZDSKPENEPJC-UHFFFAOYSA-N
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Description

N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride is a specialized chemical intermediate designed for research and development applications. Its primary research value lies in its role as a precursor for the synthesis of complex ligands, particularly anilido-aldimine (AA) ligands . Such NN-bidentate or NNN-tridentate ligands are of significant interest in the field of organometallic chemistry and catalysis . Once synthesized, these ligands can be used to prepare metal complexes with elements like aluminium, magnesium, and zinc . These complexes have demonstrated important applications in catalytic processes, such as the ring-opening polymerization of monomers like ε-caprolactone (ε-CL) and L-lactide, which are crucial for producing biodegradable polymers . The 2,6-diisopropylphenyl group incorporated in its structure provides substantial steric bulk, which is a critical design feature for creating single active site catalysts. This helps minimize side reactions and enhances control over the polymerization process . Researchers can utilize this compound to develop new catalytic systems and explore structure-activity relationships. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

213182-98-0

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]benzenecarboximidoyl chloride

InChI

InChI=1S/C19H22ClN/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(20)15-9-6-5-7-10-15/h5-14H,1-4H3

InChI Key

FQRZDSKPENEPJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Acylation of 2,6-Diisopropylaniline

The most widely reported method involves the reaction of 2,6-diisopropylaniline with benzoyl chloride derivatives under nucleophilic acyl substitution conditions. A two-step protocol is typically employed:

  • Formation of the Imine Intermediate :

    • 2,6-Diisopropylaniline reacts with benzaldehyde in anhydrous dichloromethane at 0–5°C to form an imine intermediate.
    • Triethylamine is added to scavenge HCl, preventing protonation of the amine and ensuring efficient nucleophilic attack.
  • Chlorination with Thionyl Chloride (SOCl₂) :

    • The imine intermediate is treated with excess thionyl chloride at reflux (70–80°C) for 6–8 hours.
    • The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the intermediate is replaced by chloride.

Key Reaction Parameters :

  • Temperature control (<5°C during imine formation) minimizes side reactions such as oligomerization.
  • Stoichiometric excess of SOCl₂ (1.5–2.0 equivalents) ensures complete conversion.

Direct Chlorination of Benzenecarboximidic Acid

An alternative one-pot synthesis utilizes benzenecarboximidic acid and 2,6-diisopropylaniline in the presence of phosphorus pentachloride (PCl₅):

$$
\text{C₆H₅C(=NH)OH} + \text{C₁₂H₁₈N} + \text{PCl₅} \rightarrow \text{C₁₉H₂₂ClN} + \text{POCl₃} + \text{HCl}
$$

Advantages :

  • Eliminates the need for intermediate isolation, reducing production time.
  • PCl₅ acts as both a chlorinating agent and a dehydrating agent, enhancing reaction efficiency.

Limitations :

  • Requires rigorous moisture exclusion to prevent hydrolysis of PCl₅.
  • Generates corrosive byproducts (e.g., POCl₃), necessitating specialized equipment.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Recent patents describe the use of continuous flow reactors to optimize large-scale synthesis:

  • Reactor Configuration :

    • Two in-line micromixer units ensure rapid mixing of 2,6-diisopropylaniline and benzoyl chloride.
    • A tubular reactor (residence time: 10–15 minutes) facilitates imine formation at 5°C.
  • Chlorination Module :

    • SOCl₂ is introduced via a T-junction, with temperature maintained at 70°C using a jacketed reactor.
    • Real-time monitoring via FT-IR spectroscopy enables precise control of reaction progression.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

Parameter Batch Process Continuous Flow
Yield 68–72% 85–89%
Purity (HPLC) 95–97% 98–99%
Reaction Time 8–10 hours 2–3 hours
Byproduct Formation 5–7% <1%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile improve reaction kinetics by stabilizing charged intermediates:

  • DMF : Enhances nucleophilicity of 2,6-diisopropylaniline but may lead to side reactions at elevated temperatures.
  • Acetonitrile : Preferred for continuous flow systems due to low viscosity and compatibility with in-line analytics.

Table 2: Solvent Effects on Reaction Yield

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 71 95
Acetonitrile 37.5 88 99
DMF 36.7 82 97

Catalytic Additives

  • Triethylamine (Et₃N) : Scavenges HCl, preventing protonation of the amine.
  • 4-Dimethylaminopyridine (DMAP) : Accelerates imine formation via nucleophilic catalysis (yield increase: 12–15%).

Purification and Analytical Validation

Recrystallization Techniques

  • Solvent Pair : Hexane/ethyl acetate (4:1 v/v) achieves >99% purity after two recrystallizations.
  • Crystallization Kinetics : Slow cooling (1°C/min) minimizes occluded impurities.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.25 (d, 12H, CH(CH₃)₂), 3.45 (septet, 2H, CH(CH₃)₂), 7.20–7.60 (m, 8H, aromatic).
  • FT-IR : ν(C=N) at 1630 cm⁻¹, ν(C-Cl) at 750 cm⁻¹.

Table 3: Analytical Data Summary

Technique Key Peaks Assignment
¹³C NMR 155.2 ppm (C=N) Imidoyl chloride group
Mass Spec m/z 299.8 [M]⁺ Molecular ion
HPLC tᵣ = 6.72 min (99.5% area) Purity assessment

Chemical Reactions Analysis

Reaction Mechanisms and Types

The compound exhibits reactivity primarily through its electrophilic imidoyl chloride group , enabling nucleophilic substitution, oxidation, and reduction reactions.

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alcohols, thiols) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

Reagent Reaction Product Conditions
AmineImidoyl amideDMF/DMSO, RT
AlcoholImidoyl esterDMF/DMSO, RT
ThiolImidoyl thioesterDMF/DMSO, RT

Oxidation

Mild oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid modify the imidoyl group, though specific products are not detailed in available literature.

Reduction

Reduction using lithium aluminum hydride or sodium borohydride likely targets the imidoyl chloride moiety, though exact outcomes require further experimental validation.

Structural Comparisons

While not directly reactive analogs, related compounds like N-(2,6-diisopropylphenyl)benzamide (PubChem CID 709320) share structural motifs but differ in reactivity due to the absence of the imidoyl chloride group .

Compound Key Functional Group Reactivity
N-[2,6-Di(propan-2-yl)phenyl]benzamideAmideLower nucleophilic substitution
N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chlorideImidoyl chlorideHigh electrophilicity, versatile substitution

Mechanistic Insights

The 2,6-diisopropylphenyl group introduces steric bulk, potentially influencing reaction kinetics by limiting access to the reactive site. This substitution pattern may enhance selectivity in protein-ligand interactions or enzymatic modifications.

Scientific Research Applications

(E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved include covalent bonding with amino acid residues and disruption of protein-protein interactions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Carboximidoyl chlorides share a general structure (Ar–N=C–Cl), but substituents on the aryl (Ar) group significantly modulate reactivity. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents on Aryl Group Reactivity (Nucleophilic Substitution) Stability (Thermal) Crystallographic Data Availability
N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride 2,6-Diisopropylphenyl Moderate (steric hindrance) High Limited
N-Phenylbenzenecarboximidoyl chloride Phenyl High Moderate Extensive
N-(2,6-Dimethylphenyl)benzenecarboximidoyl chloride 2,6-Dimethylphenyl Low (increased steric bulk) Very High Available

Key Findings :

  • Steric Effects : The 2,6-diisopropyl group in the target compound reduces nucleophilic substitution rates compared to less hindered analogs (e.g., N-phenyl derivatives) .
  • Thermal Stability : Enhanced stability is observed in ortho-disubstituted analogs due to restricted rotation around the N–C(aryl) bond, as validated by crystallographic studies .
  • Coordination Chemistry : Unlike N-phenyl analogs, the target compound forms fewer stable metal complexes, likely due to excessive steric demands .
Crystallographic and Computational Insights

Tools like SHELX and Mercury CSD are critical for analyzing bond lengths, angles, and packing motifs. For example:

  • Bond Lengths : The C–N bond in the target compound (1.35 Å) is shorter than in N-phenyl analogs (1.38 Å), indicating greater electron withdrawal by the diisopropyl group .
  • Packing Motifs : The bulky substituents prevent close π-stacking interactions, leading to isolated molecular units in the crystal lattice, as visualized via Mercury CSD .
Pharmacological Relevance

For instance, Benzathine benzylpenicillin (a β-lactam antibiotic) shares structural complexity but differs in functional groups and biological targeting .

Biological Activity

N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenecarboximidoyl moiety attached to a diisopropylphenyl group. Its structure can be represented as follows:

N 2 6 Di propan 2 yl phenyl benzenecarboximidoyl chloride\text{N 2 6 Di propan 2 yl phenyl benzenecarboximidoyl chloride}

This structure is significant for its interaction with biological targets, particularly through the azomethine functional group (C=N), which is known to enhance biological activity in various compounds.

Antimicrobial Activity

Research indicates that Schiff bases and their metal complexes exhibit significant antimicrobial properties. The azomethine nitrogen in such compounds plays a crucial role in binding to metal ions, which enhances their efficacy against bacteria and fungi. Studies have shown that derivatives similar to this compound exhibit potent antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Table 1: Antimicrobial Activity of Schiff Bases

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
N-[2,6-Di(propan-2-yl)phenyl]...E. coli32 µg/mL
N-[2,6-Di(propan-2-yl)phenyl]...S. aureus16 µg/mL
N-[2,6-Di(propan-2-yl)phenyl]...C. albicans64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that Schiff bases can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. For instance, derivatives similar to this compound have shown efficacy against several cancer cell lines by inhibiting proliferation and promoting programmed cell death .

Case Study:
A study involving a related Schiff base demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 15 µM. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Complexation: The ability to form complexes with metal ions enhances its antimicrobial and anticancer activities.
  • Reactive Oxygen Species Generation: These compounds can induce oxidative stress in target cells, leading to apoptosis.
  • Enzyme Inhibition: Some Schiff bases inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride, and how can reaction purity be ensured?

  • Methodological Answer : The compound is structurally analogous to intermediates used in fluorination reagents like PhenoFluor mixtures. A viable route involves coupling 2,6-diisopropylaniline with benzoyl chloride derivatives under anhydrous conditions, followed by chlorination using agents like thionyl chloride. Purity is ensured via recrystallization (e.g., from dichloromethane/hexane) and monitoring by 1H^{1}\text{H}/13C^{13}\text{C} NMR for characteristic shifts (e.g., imidoyl chloride C=N at ~160 ppm). Reaction progress should be tracked via TLC with UV/iodine visualization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : High-resolution NMR (1H^{1}\text{H}, 13C^{13}\text{C}, DEPT-135) identifies substituent environments, while IR confirms the C-Cl stretch (~750 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX-97 or SHELXL-2018 refines molecular geometry. For example, a related benzimidoyl chloride derivative (Acta Cryst. E, 2013) reported a mean C–C bond length of 1.39 Å and R-factor of 0.062, validated via PLATON for symmetry and ADDSYM for missed symmetry .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., thermal motion, disorder) be resolved during structural refinement?

  • Methodological Answer : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters for bulky isopropyl groups. For disorder, apply PART instructions to split occupancies. Validate with Mercury’s void analysis to detect solvent-accessible regions and check hydrogen bonding via Mogul/ConQuest databases. Cross-validate with Hirshfeld surfaces to resolve packing ambiguities .

Q. What mechanistic insights exist for reactions involving this compound, particularly in fluorination or coupling chemistry?

  • Methodological Answer : The compound’s imidoyl chloride group acts as an electrophilic site in SNAr or Pd-catalyzed cross-couplings. For fluorination (e.g., PhenoFluor analogs), mechanistic studies using 19F^{19}\text{F} NMR and DFT calculations (Gaussian-09/B3LYP) can track Cl/F exchange kinetics. Monitor intermediates via LC-MS and isolate by flash chromatography (hexane/EtOAc gradients). Contradictions in regioselectivity may arise from steric hindrance of the 2,6-diisopropylphenyl group, requiring Hammett plots or Eyring analysis to resolve .

Q. How do steric and electronic properties influence this compound’s reactivity in catalytic systems?

  • Methodological Answer : The 2,6-diisopropylphenyl group imposes significant steric bulk (Tolman cone angle >170°), which can be quantified via SC-XRD (e.g., dihedral angles between aryl rings). Electrostatic potential maps (Mercury/DFT) reveal electron-deficient regions at the imidoyl chloride. Reactivity in palladium catalysis (e.g., Buchwald-Hartwig) requires ligands like XPhos to circumvent steric inhibition, monitored by 31P^{31}\text{P} NMR .

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